Here's what we can glean from scientific databases:
Many organic molecules with similar structures are being investigated for their potential medicinal properties. This can include applications as anti-cancer agents, antibiotics, or drugs targeting specific diseases [].
The synthesis of new organic molecules is a fundamental aspect of chemical research. Compounds containing pyrrole and pyrrolidine rings are of interest to synthetic chemists due to their prevalence in biologically active molecules [].
IU1 is a small molecule that functions as a reversible inhibitor of deubiquitination by the enzyme Ubiquitin-Specific Protease 14 (USP14). It is characterized by the chemical formula and has a molecular weight of approximately 300.4 Da. IU1 selectively stimulates ubiquitin-dependent protein degradation, demonstrating an inhibitory concentration (IC50) in the range of 4 to 5 µM in various cellular contexts, including mouse embryonic fibroblasts and human embryonic kidney cells . The compound appears as a crystalline solid and is soluble in dimethyl sulfoxide, dimethylformamide, and ethanol, with maximum solubility achieved in dimethylformamide .
The biological activity of IU1 has been extensively studied. It enhances proteasome activity and substrate proteolysis, making it significant in various cellular processes. Notably, IU1 has been shown to inhibit the replication of Dengue virus and to mitigate neuronal injury induced by ischemia/reperfusion in animal models . Additionally, IU1 has demonstrated efficacy in promoting the clearance of misfolded proteins associated with prion diseases by activating the ubiquitin-proteasome system .
IU1's primary applications lie within biomedical research and therapeutic development. It serves as a valuable tool for studying protein degradation pathways and has potential implications for treating diseases characterized by protein misfolding or aggregation, such as neurodegenerative disorders. Moreover, its antiviral properties against Dengue virus highlight its potential use in virology .
Studies on IU1 have focused on its interactions with USP14 and other deubiquitinating enzymes. IU1 has been shown to selectively inhibit USP14 without affecting other human deubiquitinating enzymes or ubiquitin-proteasome activity in their absence . This selectivity underscores its potential as a research tool for dissecting ubiquitin signaling pathways.
Several compounds share structural or functional characteristics with IU1. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Mechanism of Action | Unique Characteristics |
---|---|---|---|
PR-619 | Thiol-based inhibitor | Inhibits multiple deubiquitinating enzymes | Broad-spectrum DUB inhibitor |
Glycyrrhizin | Triterpenoid saponin | Inhibits deubiquitination processes | Natural product with anti-inflammatory properties |
WP1130 | Small molecule | Inhibits multiple DUBs including USP14 | Potential anti-cancer properties due to DUB inhibition |
BAY 11-7082 | Small molecule | Inhibits NF-kB signaling pathway | Known for anti-inflammatory effects |
IU1 stands out due to its selective inhibition of USP14 specifically while enhancing proteasome activity, making it particularly useful for targeted studies in protein degradation mechanisms .
Corrosive